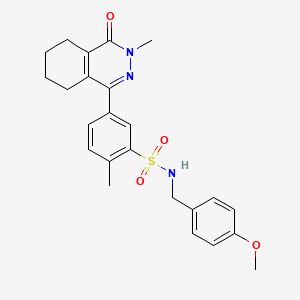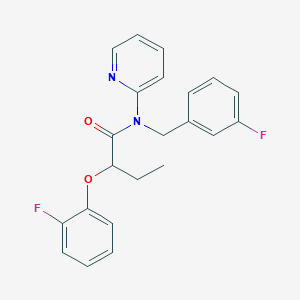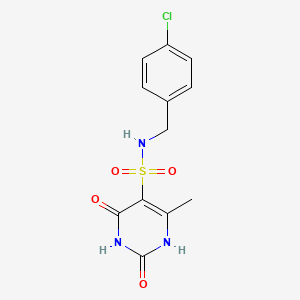![molecular formula C18H23ClN2O3 B11303014 6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one](/img/structure/B11303014.png)
6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their wide range of applications in pharmaceuticals, dyes, and liquid crystals . The compound features a coumarin core with a piperazine moiety, which enhances its solubility and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one typically involves the Mannich reaction, where a coumarin derivative reacts with formaldehyde and a secondary amine, such as 4-methylpiperazine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the coumarin ring or the piperazine moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups .
Scientific Research Applications
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its coumarin core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets. The piperazine moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The coumarin core may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Lacks the chlorine and propyl groups.
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Similar structure but with different substituents.
Uniqueness
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and biological properties .
Properties
Molecular Formula |
C18H23ClN2O3 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one |
InChI |
InChI=1S/C18H23ClN2O3/c1-3-4-12-9-16(22)24-18-13(12)10-15(19)17(23)14(18)11-21-7-5-20(2)6-8-21/h9-10,23H,3-8,11H2,1-2H3 |
InChI Key |
SFHKWMHJVSCOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11302940.png)

![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)
![2,4-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302953.png)

![2-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302961.png)



![N-(2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302995.png)
![2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11303001.png)
